molecular formula C14H16Cl2N2 B213096 4,4'-Diaminostilbene dihydrochloride CAS No. 54760-75-7

4,4'-Diaminostilbene dihydrochloride

Cat. No. B213096
CAS RN: 54760-75-7
M. Wt: 283.2 g/mol
InChI Key: QHDAFTKIEDDTPV-SEPHDYHBSA-N
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Description

4,4’-Diaminostilbene Dihydrochloride is a chemical compound with the molecular formula C14H16Cl2N2 . It is used as a reactant in the synthesis of (E)-stilbene-linked bis (acylprolinamides) as inhibitors of hepatitis C virus NS5A replication complex .


Molecular Structure Analysis

The molecular structure of 4,4’-Diaminostilbene Dihydrochloride consists of a stilbene backbone with two amine groups and two hydrochloride groups . The molecular weight is 283.20 g/mol .


Physical And Chemical Properties Analysis

4,4’-Diaminostilbene Dihydrochloride is a solid at 20 degrees Celsius . It has a molecular weight of 283.20 g/mol . More specific physical and chemical properties are not detailed in the available sources.

Scientific Research Applications

Host-Guest Interactions

4,4'-Diaminostilbene dihydrochloride demonstrates unique properties when encapsulated in cucurbit[7]uril, a molecular container. It exhibits strong host-guest interactions, including hydrogen bonds, preventing spontaneous isomerization at room temperature. This stability makes it a candidate for advanced material science applications (Choi et al., 2003).

Nanoparticle Aggregation and SERS Study

As a molecular linker, 4,4'-diaminostilbene affects the aggregation of silver nanoparticles. Its concentration influences nanoparticle aggregation, impacting Surface Enhanced Raman Scattering (SERS), UV-vis spectroscopy, and more. This has implications in nanotechnology and material sciences (Solovyeva et al., 2018).

Fluorescent Brightening Agents

The compound can be transformed into derivatives that serve as fluorescent brightening agents on fabrics like cotton and nylon. This application is significant in textile manufacturing and dye chemistry (Modi, 1993).

Photochemistry and Solvent Influence

4,4'-Diaminostilbene's photochemical behavior is notably influenced by solvent polarity. Variations in solvent polarity can alter its fluorescence yield and photoisomerization rate, important for understanding its behavior in various environments (Smit & Ghiggino, 1985).

Metallo-Fluorescent Indicators

The compound, when combined with sodium chloroacetate, forms sensitive metallofluorescent indicators. These are useful in titrations of metal ions like copper with EDTA, a method applicable in analytical chemistry (Kirkbright et al., 1962).

High-Performance Liquid Chromatography Application

4,4'-Diaminostilbene-2,2'-disulphonic acid's photoisomerization has been studied for quality assurance using high-performance liquid chromatography. This technique can separate photoisomers and impurities, vital for quality control in industrial applications (Husain et al., 1992).

Covalent Organic Frameworks for Proton Conduction

4,4'-Diaminostilbene is used in synthesizing crystalline covalent organic frameworks for proton conduction. This application is significant in materials science, especially for developing new types of conductive materials (Chandra et al., 2014).

Safety and Hazards

4,4’-Diaminostilbene Dihydrochloride may cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-[(E)-2-(4-aminophenyl)ethenyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2.2ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;;/h1-10H,15-16H2;2*1H/b2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDAFTKIEDDTPV-SEPHDYHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873540
Record name trans-4,4'-Diaminostilbene dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54760-75-7, 66635-40-3
Record name 4,4'-Diaminostilbene dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054760757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4,4'-Diaminostilbene dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-vinylenedianilinium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-Diaminostilbene Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-DIAMINOSTILBENE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2VA60NL48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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